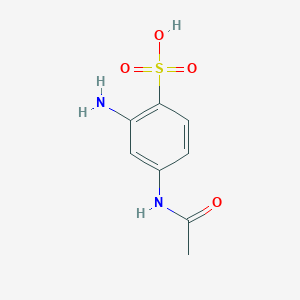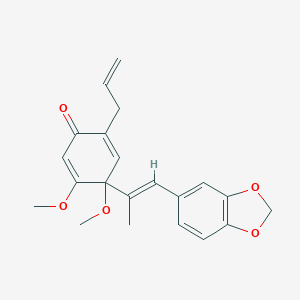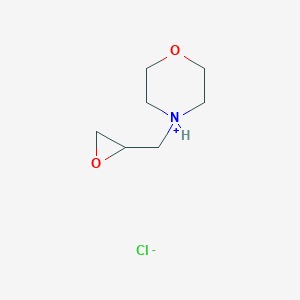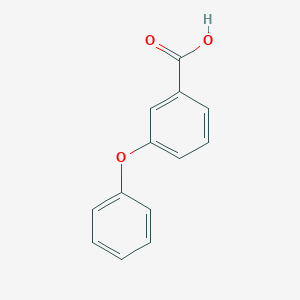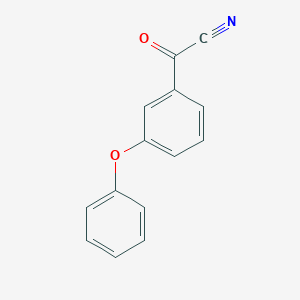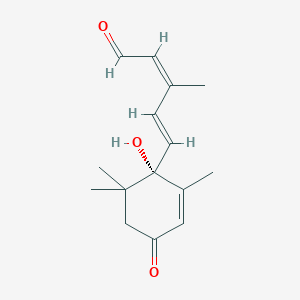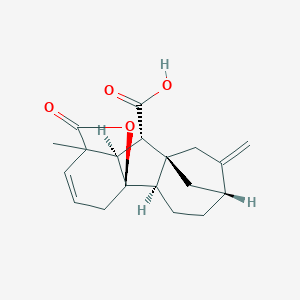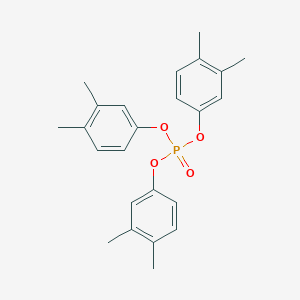
Tris(3,4-dimethylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(3,4-dimethylphenyl) phosphate, also known as TDCPP, is a flame retardant chemical used in various consumer products, including furniture, electronics, and children's toys. It is a member of the organophosphate family of chemicals, which are known to have toxic effects on human health and the environment.
Mecanismo De Acción
Tris(3,4-dimethylphenyl) phosphate acts as a flame retardant by interfering with the combustion process. It works by releasing phosphorus-containing gases when exposed to high temperatures, which dilute the oxygen and reduce the flammability of the material. However, Tris(3,4-dimethylphenyl) phosphate is also known to have toxic effects on human health and the environment. It acts as an endocrine disruptor, interfering with the hormonal balance in the body. It also has neurotoxic effects, causing damage to the nervous system.
Efectos Bioquímicos Y Fisiológicos
Tris(3,4-dimethylphenyl) phosphate has been shown to have a range of biochemical and physiological effects on human health. It has been linked to reproductive and developmental toxicity, as well as cancer and other chronic diseases. Tris(3,4-dimethylphenyl) phosphate has also been shown to have neurotoxic effects, causing damage to the nervous system and impairing cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tris(3,4-dimethylphenyl) phosphate is a widely available and inexpensive chemical that is commonly used in flame retardant applications. It is also a well-studied compound, with a large body of scientific literature available on its toxicity and health effects. However, Tris(3,4-dimethylphenyl) phosphate is also a highly toxic chemical that poses significant risks to human health and the environment. As such, its use in laboratory experiments should be carefully considered and regulated.
Direcciones Futuras
Future research on Tris(3,4-dimethylphenyl) phosphate should focus on developing safer and more effective flame retardant alternatives. This could involve investigating the use of natural materials, such as wool and cotton, as flame retardants. It could also involve developing new chemical compounds that are less toxic and more environmentally friendly. Additionally, future research should continue to investigate the health effects of Tris(3,4-dimethylphenyl) phosphate and other organophosphate flame retardants, with a focus on understanding the mechanisms of toxicity and developing effective mitigation strategies.
Conclusion
In conclusion, Tris(3,4-dimethylphenyl) phosphate is a widely used flame retardant chemical that has been extensively studied for its toxicity and health effects. While it is an effective flame retardant, it poses significant risks to human health and the environment. Future research should focus on developing safer and more effective flame retardant alternatives, as well as continuing to investigate the health effects of Tris(3,4-dimethylphenyl) phosphate and other organophosphate flame retardants.
Métodos De Síntesis
Tris(3,4-dimethylphenyl) phosphate is synthesized by reacting phosphorus oxychloride with 3,4-dimethylphenol in the presence of a catalyst. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
Tris(3,4-dimethylphenyl) phosphate has been extensively studied for its flame retardant properties and its potential health effects. In scientific research, Tris(3,4-dimethylphenyl) phosphate is commonly used as a model compound to investigate the toxicity of organophosphate flame retardants. It is also used as a reference standard in analytical chemistry to detect and quantify Tris(3,4-dimethylphenyl) phosphate in various samples.
Propiedades
Número CAS |
3862-11-1 |
|---|---|
Nombre del producto |
Tris(3,4-dimethylphenyl) phosphate |
Fórmula molecular |
C24H27O4P |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
tris(3,4-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |
Clave InChI |
BCTKCHOESSAGCN-UHFFFAOYSA-N |
Impurezas |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
SMILES canónico |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
Punto de ebullición |
260-263 °C @ 7 mm Hg |
Color/Form |
Wax |
melting_point |
72.0 °C 72 °C |
Otros números CAS |
3862-11-1 |
Pictogramas |
Irritant |
Solubilidad |
Sol in benzene; slightly soluble in ethanol and hexane |
Sinónimos |
Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



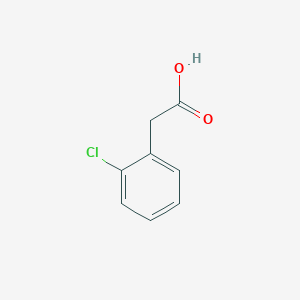
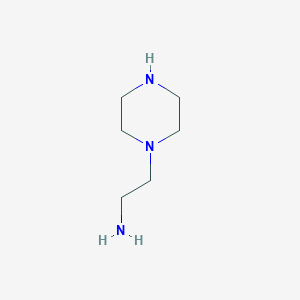
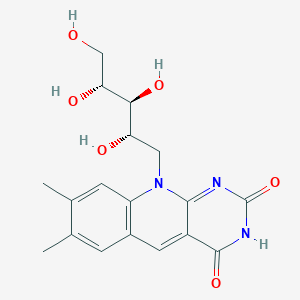
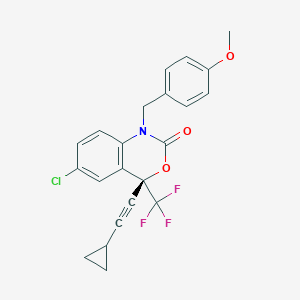
![N-[4-Chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B42584.png)
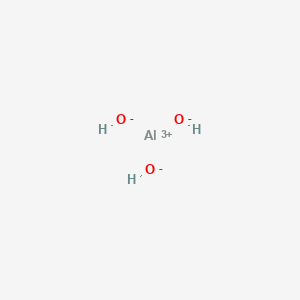
![7,8-Dimethyl-5-(2,3,4,5-tetrahydroxypentyl)pyrido[4,3-b]quinoxaline-1,3-dione](/img/structure/B42587.png)
